5-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, an ethyl group, and a morpholine-thianyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the sulfonamide group:
Attachment of the morpholine-thianyl moiety: This can be done through nucleophilic substitution reactions where the morpholine-thianyl group is introduced using appropriate halide precursors.
Ethylation: The final step involves the ethylation of the nitrogen atom using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, 5-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide may have potential as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and the morpholine ring can enhance its bioavailability.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors due to its sulfonamide group. The morpholine ring can enhance its interaction with biological targets, improving its efficacy.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-N-{[4-(morpholin-4-yl)phenyl]methyl}thiophene-2-sulfonamide: Similar structure but with a phenyl ring instead of a thianyl ring.
5-ethyl-N-{[4-(piperidin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 5-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide lies in its combination of a thiophene ring with a sulfonamide group and a morpholine-thianyl moiety. This combination provides a unique set of chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
5-ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S3/c1-2-14-3-4-15(23-14)24(19,20)17-13-16(5-11-22-12-6-16)18-7-9-21-10-8-18/h3-4,17H,2,5-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVIPNDMFYZIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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